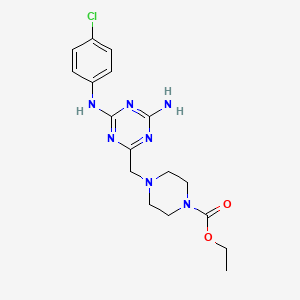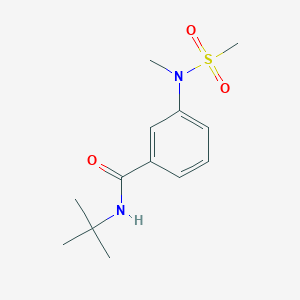![molecular formula C18H29N3O3S B4463012 N-{2-[ETHYL(4-METHYLPHENYL)AMINO]ETHYL}-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE](/img/structure/B4463012.png)
N-{2-[ETHYL(4-METHYLPHENYL)AMINO]ETHYL}-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE
Übersicht
Beschreibung
N-{2-[ETHYL(4-METHYLPHENYL)AMINO]ETHYL}-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a piperidine ring, a methanesulfonyl group, and an ethyl-substituted aniline moiety. Its diverse functional groups make it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[ETHYL(4-METHYLPHENYL)AMINO]ETHYL}-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring and the introduction of the methanesulfonyl group. The ethyl-substituted aniline moiety is then attached through a series of nucleophilic substitution reactions. Common reagents used in these reactions include ethylamine, methanesulfonyl chloride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent quality and efficiency. The use of high-purity starting materials and advanced purification methods, such as chromatography, is essential to obtain the final product in a form suitable for research and application.
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-[ETHYL(4-METHYLPHENYL)AMINO]ETHYL}-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens, alkylating agents, and nucleophiles being used to introduce new functional groups.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may be conducted at elevated temperatures with acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols
Wissenschaftliche Forschungsanwendungen
N-{2-[ETHYL(4-METHYLPHENYL)AMINO]ETHYL}-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has numerous applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a tool for studying biological processes, such as enzyme inhibition and receptor binding, due to its ability to interact with specific molecular targets.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as an inhibitor of certain enzymes or receptors involved in disease pathways.
Industry: It is utilized in the development of new materials, such as polymers and coatings, and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-{2-[ETHYL(4-METHYLPHENYL)AMINO]ETHYL}-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. Alternatively, it may interact with receptors on the surface of cells, modulating signal transduction pathways and influencing cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-{2-[ETHYL(4-AMINOPHENYL)AMINO]ETHYL}-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE: This compound is structurally similar but lacks the methyl group on the phenyl ring, which can affect its reactivity and binding properties.
N-{2-[METHYL(4-METHYLPHENYL)AMINO]ETHYL}-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE: This variant has a methyl group instead of an ethyl group, leading to differences in steric hindrance and electronic effects.
Uniqueness
N-{2-[ETHYL(4-METHYLPHENYL)AMINO]ETHYL}-1-METHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl-substituted aniline moiety, in particular, enhances its ability to interact with certain molecular targets, making it a valuable compound for research and application in various fields.
Eigenschaften
IUPAC Name |
N-[2-(N-ethyl-4-methylanilino)ethyl]-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3S/c1-4-20(17-7-5-15(2)6-8-17)14-11-19-18(22)16-9-12-21(13-10-16)25(3,23)24/h5-8,16H,4,9-14H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXGOLHOTHKJSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCNC(=O)C1CCN(CC1)S(=O)(=O)C)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-METHYL-4-[3-(PYRROLIDINE-1-CARBONYL)BENZENESULFONYL]PIPERAZINE](/img/structure/B4462934.png)
![3-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4462938.png)

![(2S)-2-{[6,7-Dimethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl]amino}-3-methylbutanoic acid](/img/structure/B4462945.png)
![6,8-dimethyl-4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one](/img/structure/B4462959.png)
![N~1~-(1-methyl-4-piperidinyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4462973.png)

![5-Ethyl-4-{1-[3-(4-fluorophenyl)-1,2-oxazole-5-carbonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole](/img/structure/B4462981.png)
![N-(4-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]acetamide](/img/structure/B4462994.png)
![5-[1-(3,4-Dimethoxybenzenesulfonyl)pyrrolidin-2-YL]-3-ethyl-1,2-oxazole](/img/structure/B4463005.png)
![5-[1-(4-Bromobenzenesulfonyl)pyrrolidin-2-YL]-3-methyl-1,2-oxazole](/img/structure/B4463009.png)

![5-[1-(2,5-Dimethoxybenzenesulfonyl)pyrrolidin-2-YL]-3-(propan-2-YL)-1,2-oxazole](/img/structure/B4463021.png)
![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-ethoxybenzamide](/img/structure/B4463031.png)
